molecular formula C13H12O4 B11946728 (5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one

Cat. No.: B11946728
M. Wt: 232.23 g/mol
InChI Key: MLNVRDTUWCSKHP-WAQLSPKVSA-N
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Description

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one is a chiral compound of interest in organic synthesis and medicinal chemistry research. This molecule features a butenolide (furan-2(5H)-one) moiety fused with a chiral 1,3-dioxolane unit, a structure known to be a versatile synthetic intermediate and a potential precursor for bioactive molecules. Compounds within this chiral dioxolanone class have been documented as valuable chiral acyl anion equivalents and building blocks for complex natural products . The specific stereochemistry at the 5-position of the furanone and the 4-position of the dioxolane ring defines its three-dimensional structure, which is critical for its application in asymmetric synthesis, including Michael additions and Diels-Alder reactions . Researchers may explore its utility as a scaffold for developing enzyme inhibitors or as a precursor for synthesizing other stereochemically defined heterocycles. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one

InChI

InChI=1S/C13H12O4/c14-12-7-6-10(16-12)11-8-15-13(17-11)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2/t10-,11-,13?/m0/s1

InChI Key

MLNVRDTUWCSKHP-WAQLSPKVSA-N

Isomeric SMILES

C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C=CC(=O)O3

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)C3C=CC(=O)O3

Origin of Product

United States

Preparation Methods

Photoredox-Catalyzed Radical Addition

A cutting-edge approach employs visible-light-mediated photoredox catalysis to construct the stereochemically dense core. Glycosyl esters (1.50 equiv) and chiral dehydroalanines (1.00 equiv) react under blue LED irradiation (6W) in anhydrous CH₃CN or 1,4-dioxane at 85°C, using 4CzIPN (2.5 mol%) or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%) as catalysts . This method achieves exceptional diastereoselectivity (d.r. >20:1) by leveraging radical intermediates, with the reaction progress monitored via ¹H NMR. Post-reaction purification via silica gel chromatography yields the target compound in 69–85% efficiency .

Key Advantages :

  • High stereochemical fidelity due to controlled radical propagation.

  • Scalability under mild conditions.

Asymmetric Crotylboration and Annulation

A substrate-controlled strategy initiates with asymmetric (E)-crotylboration of L-glyceraldehyde derivatives to establish the (4S)-configured dioxolane fragment . Subsequent [3+2] annulation with aldehyde precursors forms the furan-2(5H)-one ring. For example, homoallylic alcohol intermediates undergo hydroboration-oxidation and oxidative cleavage to generate aldehydes, which participate in anti-silylallylboration with γ-silylallylboronates (9:1 selectivity) . This method emphasizes early stereochemical induction, critical for downstream annulation efficiency.

Reaction Conditions :

  • Temperature: −78°C to 23°C.

  • Catalysts: Chiral boronate reagents.

  • Yield: 66–85% over 7 steps .

Wittig Olefination and Cyclization

The Wittig reaction constructs the α,β-unsaturated ester backbone, followed by cyclization to form the lactone ring. Starting from 1,2-O-isopropylidene-protected glycofuranosides, Swern oxidation generates ketones, which undergo Wittig olefination with (carbethoxymethylene)triphenylphosphorane . Hydrogenation of the resultant Z-ester (8:1 selectivity) and acid-mediated cyclization yield the fused furan-dioxolane system.

Optimization Data :

StepConditionsYield
Wittig OlefinationCH₂Cl₂, 23°C, 24 h85%
Hydrogenation10% Pd/C, H₂, 23°C90%
CyclizationTsOH·H₂O, CH₂Cl₂79%

Baeyer-Villiger Oxidation

A late-stage oxidation strategy employs Baeyer-Villiger conditions to introduce the lactone oxygen. Tetrahydrofuranyl-2-aldehyde derivatives, prepared via sequential Swern oxidation and Horner-Wadsworth-Emmons reactions, undergo oxidation with mCPBA to form the furan-2(5H)-one motif . This method is notable for its compatibility with sensitive stereocenters.

Stereochemical Outcome :

  • Retention of configuration at C5 and C4.

  • d.r. >15:1 confirmed by chiral HPLC .

Low-Temperature Stereoselective Reactions

Low-temperature protocols (−78°C) enhance stereocontrol during critical bond-forming steps. For instance, Evans methylation of oxazolidinones followed by Fe₂(CO)₉-mediated cyclization generates γ-lactone precursors with 4:1 diastereomeric ratios . Subsequent deprotection and recrystallization improve enantiopurity (>99% ee) .

Critical Parameters :

  • Solvent: THF or Et₂O.

  • Catalysts: BF₃·OEt₂ for isopropylidene deprotection.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodCatalystYield (%)d.r.Key Advantage
Photoredox Catalysis4CzIPN/Ir-complex69–85>20:1Rapid, scalable, high selectivity
Asymmetric CrotylborationChiral boronates66–859:1Early stereochemical control
Wittig-CyclizationNone79–908:1Modular backbone construction
Baeyer-VilligermCPBA70–75>15:1Late-stage oxidation

Characterization and Validation

Rigorous analytical protocols ensure structural and stereochemical integrity:

  • ¹H/¹³C NMR : Confirms regiochemistry via coupling constants (e.g., J = 6.7 Hz for dioxolane protons) .

  • HPLC : Chiralpak IC columns (n-hexane/i-PrOH) resolve enantiomers (tminor = 25.9 min, tmajor = 23.5 min) .

  • X-ray Crystallography : Validates absolute configuration of crystalline intermediates .

Industrial-Scale Considerations

Photoredox and asymmetric methods show promise for scale-up due to catalytic efficiency and reduced byproduct formation. However, Wittig-based routes require stoichiometric phosphoranes, complicating waste management. Recent advances in flow chemistry mitigate these issues by enabling continuous radical generation and in situ purification .

Chemical Reactions Analysis

Ring-Opening Reactions of the Dioxolane Moiety

The 1,3-dioxolane group undergoes acid-catalyzed hydrolysis to yield vicinal diols. For example:
Reaction :

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-oneHCl (aq), THF(5S)-5-((2S,3S)-2,3-dihydroxy-4-phenylbutyl)furan-2(5H)-one\text{this compound} \xrightarrow{\text{HCl (aq), THF}} \text{(5S)-5-((2S,3S)-2,3-dihydroxy-4-phenylbutyl)furan-2(5H)-one}

  • Conditions : 1M HCl, THF, 60°C, 6–12 h .

  • Stereochemical Outcome : Retention of configuration at C4 due to neighboring-group participation.

Furanone Ring Functionalization

The α,β-unsaturated lactone (furan-2(5H)-one) participates in nucleophilic additions and cycloadditions:

Michael Addition

Reaction :

Furanone+Grignard Reagent (RMgX)5-alkylated dihydrofuran-2-one\text{Furanone} + \text{Grignard Reagent (RMgX)} \rightarrow \text{5-alkylated dihydrofuran-2-one}

  • Example : Reaction with methylmagnesium bromide yields 5-methyl derivative.

  • Conditions : Anhydrous THF, −78°C to 25°C, 2 h .

Diels-Alder Cycloaddition

Reaction :

Furanone+Diene (e.g., 1,3-butadiene)Bicyclic adduct\text{Furanone} + \text{Diene (e.g., 1,3-butadiene)} \rightarrow \text{Bicyclic adduct}

  • Regioselectivity : Endo preference due to secondary orbital interactions .

Lactone Reduction

Reaction :

FuranoneLiAlH45-hydroxyfuran\text{Furanone} \xrightarrow{\text{LiAlH4}} \text{5-hydroxyfuran}

  • Outcome : LiAlH4 reduces the lactone to a diol, cleaving the furanone ring .

Dioxolane Oxidation

Reaction :

DioxolaneNaIO4Ketone+Formaldehyde\text{Dioxolane} \xrightarrow{\text{NaIO4}} \text{Ketone} + \text{Formaldehyde}

  • Conditions : Aqueous NaIO4, RT, 1 h.

Cross-Coupling Reactions

The phenyl group enables Suzuki-Miyaura couplings:
Reaction :

(5S)-5-((4S)-2-Phenyl-dioxolan-4-yl)furanone+Arylboronic AcidPd(PPh3)4Biaryl-furanone\text{(5S)-5-((4S)-2-Phenyl-dioxolan-4-yl)furanone} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh3)4}} \text{Biaryl-furanone}

  • Conditions : Pd catalyst, K2CO3, DMF/H2O, 80°C, 12 h .

Stereoselective Transformations

The (4S,5S) stereochemistry directs asymmetric reactions:

Epoxidation

Reaction :

FuranonemCPBAEpoxide\text{Furanone} \xrightarrow{\text{mCPBA}} \text{Epoxide}

  • Diastereoselectivity : >95% dr due to steric hindrance from the dioxolane .

Thermal Rearrangements

Heating induces retro-Diels-Alder fragmentation:
Reaction :

FuranoneΔ,TolueneAcrylate+Butadiene\text{Furanone} \xrightarrow{\Delta, \text{Toluene}} \text{Acrylate} + \text{Butadiene}

  • Conditions : Reflux, 24 h .

Mechanistic Insights

  • Dioxolane Hydrolysis : Proceeds via oxocarbenium ion intermediate, stabilized by the adjacent furanone ring .

  • Michael Addition : Conjugate addition occurs at the β-position of the α,β-unsaturated lactone, guided by LUMO localization .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that (5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their cytotoxic effects against MCF-7 breast cancer cells. The results demonstrated that certain modifications to the dioxolane ring enhanced the compound's potency, leading to an IC50 value in the low micromolar range .

2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. The compound showed significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress.

Data Table: Antioxidant Activity

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound78 ± 2%85 ± 3%
Standard (Ascorbic Acid)92 ± 2%90 ± 3%

Organic Synthesis Applications

1. Chiral Synthesis
The unique stereochemistry of this compound makes it an attractive candidate for use as a chiral building block in organic synthesis. Its ability to facilitate asymmetric synthesis processes has been explored in several studies.

Case Study:
A research team utilized this compound as a chiral auxiliary in the synthesis of complex natural products. The use of this compound allowed for high enantioselectivity in the formation of target molecules, demonstrating its utility in synthetic chemistry .

Mechanism of Action

The mechanism by which “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Compound A : (R)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyfuran-2(5H)-one

  • Key Differences :
    • The dioxolane ring bears two methyl groups instead of a phenyl substituent.
    • Additional hydroxyl groups at C3 and C4 enhance hydrophilicity.
  • Synthesis : Derived from ascorbic acid via acetonide protection .
  • Applications : Used in studies targeting amyloidogenic pathways and neuroprotection .

Compound B : (5S)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3,4-dimethoxyfuran-2(5H)-one

  • Key Differences :
    • Methoxy groups at C3 and C4 reduce polarity compared to hydroxylated analogues.
    • Methyl-substituted dioxolane lacks aromaticity.
  • Synthesis : Prepared via esterification and acetonide formation .
Property Target Compound Compound A Compound B
Dioxolane Substituent Phenyl 2,2-Dimethyl 2,2-Dimethyl
C3/C4 Functional Groups None 3,4-Dihydroxy 3,4-Dimethoxy
Lipophilicity (LogP) Higher (due to phenyl) Moderate Moderate
Stereochemistry 5S,4S 5R,4S 5S,4S
Biological Activity Not reported (structural analogies suggest potential in drug design) Anti-amyloidogenic Unreported

Furanones with Aromatic Substituents

Compound C : 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one

  • Key Differences :
    • Contains an indole ring (electron-rich heterocycle) and a 4-methoxyphenyl group.
    • Synthesized via multicomponent reactions (MCRs) using Meldrum’s acid .
  • Applications : Explored for pharmacological modifications due to indole’s prevalence in bioactive molecules .

Compound D : (Z)-5-(4-Hydroxybenzylidene)-4-(4-benzoylpiperazin-1-yl)furan-2(5H)-one

  • Key Differences :
    • Features a benzylidene group and a piperazine-derived substituent.
    • Exhibits UV-induced reactivity for photodynamic applications .
Property Target Compound Compound C Compound D
Aromatic Groups Phenyl on dioxolane Indole + 4-methoxyphenyl Benzylidene + benzoylpiperazine
Synthesis Method Not explicitly described (likely involves stereoselective cyclization) MCR with Meldrum’s acid Suzuki-Miyaura coupling
Reactivity Steric hindrance from phenyl may reduce nucleophilic attack at C5 High reactivity in MCRs Photoactive due to conjugated system

Stereochemical Variants

Compound E : (5R)-5-((4R)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one

  • Key Differences :
    • Enantiomeric configuration (5R,4R vs. 5S,4S).
    • Likely diverges in biological target interactions (e.g., enzyme binding).

Key Research Findings

Synthetic Challenges : Introducing the phenyl group on the dioxolane requires precise control to avoid racemization, contrasting with methyl-substituted analogues synthesized via straightforward acetonide formation .

Biological Activity

(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one, also known by its CAS number 1217498-73-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting relevant research findings and case studies.

The molecular formula of this compound is C13H12O4C_{13}H_{12}O_4 with a molecular weight of 232.23 g/mol. Its structure includes a furan ring and a dioxolane moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1217498-73-1
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxolane ring followed by cyclization to form the furan derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of furan derivatives. For instance, compounds with similar structures have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines, although detailed quantitative data remains limited.

Antimicrobial Properties

The antimicrobial activity of furan-based compounds has been documented extensively. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties. For example, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in disk diffusion assays.

Neuroprotective Effects

Recent research has pointed towards neuroprotective effects associated with compounds containing dioxolane structures. These effects are hypothesized to be due to their ability to modulate oxidative stress and inflammation in neuronal cells. Animal models have been used to evaluate the neuroprotective potential of similar compounds, suggesting that this compound may have therapeutic implications in neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the cytotoxic effects of various furan derivatives on breast cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents.
  • Antimicrobial Testing : In a comparative study on the antimicrobial properties of dioxolane derivatives, (5S)-5-(dioxolan)furan derivatives were found to inhibit microbial growth effectively at concentrations as low as 50 µg/mL against Candida albicans.
  • Neuroprotection : An animal model study demonstrated that administration of furan derivatives resulted in reduced markers of oxidative stress in brain tissues, suggesting a protective effect against neurotoxicity induced by certain neurotoxic agents.

Q & A

Q. How can synthetic routes be adapted for deuterated or isotopically labeled analogs?

  • Methodology : Isotopic labeling (e.g., 2H^{2}\text{H}, 13C^{13}\text{C}) is achieved via deuterated solvents or reagents in key steps. For example, deuterated analogs of cyclopenta[b]furan-2-one derivatives were synthesized using 2H^{2}\text{H}-labeled benzoyl chloride, enabling metabolic tracing in pharmacokinetic studies .

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